molecular formula C12H15N3O6 B161152 N-(2,4-Dinitrophenyl)-L-leucine CAS No. 1655-57-8

N-(2,4-Dinitrophenyl)-L-leucine

Cat. No.: B161152
CAS No.: 1655-57-8
M. Wt: 297.26 g/mol
InChI Key: STMDPCBYJCIZOD-JTQLQIEISA-N
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Description

N-(2,4-Dinitrophenyl)-L-leucine: is an organic compound that belongs to the class of dinitrophenyl derivatives It is characterized by the presence of a dinitrophenyl group attached to the amino acid L-leucine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dinitrophenyl)-L-leucine typically involves the reaction of 2,4-dinitrofluorobenzene with L-leucine. The reaction is carried out in an alkaline medium, usually using sodium hydroxide or potassium carbonate as the base. The reaction proceeds through nucleophilic substitution, where the amino group of L-leucine attacks the electrophilic carbon of the dinitrofluorobenzene, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-Dinitrophenyl)-L-leucine undergoes various chemical reactions, including:

    Oxidation: The nitro groups in the compound can be reduced to amino groups under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The dinitrophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of dinitroaniline derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Amino Acid Analysis

Separation Techniques:
DNP-Leu is primarily utilized in chromatographic techniques for the separation and identification of amino acids. The dinitrophenyl derivatives of amino acids exhibit distinct chromatographic properties, allowing for effective separation using partition chromatography.

  • Partition Chromatography: DNP-Leu can be separated from other amino acids through partition chromatography on columns. The presence of urea in the mobile phase enhances the resolution and intensity of DNP-amino acid bands, facilitating better identification and quantification .

Role in Protein Studies:
DNP-Leu is valuable in biochemical research for studying protein structures and functions. It serves as a probe to investigate leucine's role in metabolic pathways and protein synthesis.

  • Leucine Metabolism: Research indicates that leucine supplementation influences various tissues, promoting protein synthesis through mTOR signaling pathways. DNP-Leu can help elucidate these pathways by acting as a tracer in metabolic studies .

Case Study: Leucine's Impact on Feeding Behavior
A study investigated the effects of leucine on feeding behavior in rodent models. Intracerebroventricular (icv) administration of leucine resulted in decreased food intake, suggesting its role as an anorexigenic signal . DNP-Leu could be used to trace leucine's metabolic pathways and understand its effects on appetite regulation.

Potential Therapeutic Applications

Anti-Cancer Research:
There is emerging interest in the therapeutic potential of leucine derivatives like DNP-Leu in cancer treatment. Leucine has been shown to affect cell growth and metabolism, which are critical factors in cancer progression.

  • Mechanism of Action: By modulating mTOR pathways, DNP-Leu may influence tumor cell proliferation and survival, making it a candidate for further investigation in anti-cancer therapies.

Summary of Findings

The applications of N-(2,4-Dinitrophenyl)-L-leucine span across analytical chemistry and biochemical research, particularly focusing on:

  • Amino Acid Separation: Effective use in partition chromatography for amino acid analysis.
  • Biochemical Insights: Understanding leucine's role in metabolism and protein synthesis.
  • Therapeutic Potential: Investigating its effects on cancer cell metabolism.

Mechanism of Action

The mechanism of action of N-(2,4-Dinitrophenyl)-L-leucine involves its interaction with specific molecular targets, such as enzymes and receptors. The dinitrophenyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or activation of enzymatic activity. The compound can also interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

  • N-(2,4-Dinitrophenyl)-L-alanine
  • N-(2,4-Dinitrophenyl)-L-valine
  • N-(2,4-Dinitrophenyl)-L-isoleucine

Comparison: N-(2,4-Dinitrophenyl)-L-leucine is unique due to the presence of the leucine moiety, which imparts specific steric and electronic properties to the compound. Compared to its analogs, this compound may exhibit different reactivity and binding affinity towards biological targets. The leucine side chain can influence the compound’s solubility, stability, and overall bioactivity.

Biological Activity

N-(2,4-Dinitrophenyl)-L-leucine (DNP-L-leucine) is a derivative of the amino acid L-leucine, which has garnered attention for its potential biological activities and applications in various fields, including nutrition, pharmacology, and analytical chemistry. This article reviews the biological activity of DNP-L-leucine, focusing on its effects on protein synthesis, metabolic regulation, and its role as an analytical reagent.

DNP-L-leucine is characterized by the following chemical properties:

PropertyValue
CAS Number 1655-57-8
Molecular Formula C₁₂H₁₅N₃O₆
Molecular Weight 297.267 g/mol
Melting Point 98 °C
Boiling Point 509.7 °C
Density 1.412 g/cm³
Flash Point 262.1 °C

Protein Synthesis and Metabolic Regulation

DNP-L-leucine, like its parent compound L-leucine, plays a significant role in stimulating protein synthesis through the mammalian target of rapamycin (mTOR) pathway. Research indicates that leucine and its derivatives can enhance anabolic processes in various tissues, including skeletal muscle and adipose tissue. The activation of mTOR signaling leads to increased phosphorylation of key proteins involved in translation initiation, such as S6K1 and 4E-BP1 .

  • Effects on Muscle Anabolism : Studies show that DNP-L-leucine supplementation can overcome anabolic resistance often seen in aging populations. It has been found to stimulate muscle protein synthesis effectively, which is crucial for maintaining muscle mass and function in elderly individuals .
  • Impact on Appetite Regulation : Leucine's effects extend to the central nervous system, where it influences feeding behavior. Intracerebroventricular (icv) administration of leucine has been shown to decrease food intake by acting on specific hypothalamic sites . However, the effects may vary based on administration routes and individual metabolic states.

Ergogenic Effects

DNP-L-leucine is recognized for its ergogenic properties, which can benefit athletic performance by:

  • Enhancing Exercise Performance : As an ergogenic aid, DNP-L-leucine may improve mental performance during stress-related tasks and help prevent exercise-induced muscle damage. It influences the secretion of anabolic hormones that support recovery post-exercise .
  • Fuel Supply During Exercise : This compound also plays a role in supplying fuel during prolonged physical activity, thereby enhancing endurance and performance metrics in athletes .

Case Studies and Research Findings

Several studies have investigated the biological activity of DNP-L-leucine:

  • Study on Aging Muscle Response : A study demonstrated that chronic supplementation with leucine derivatives improved muscle protein synthesis rates in elderly subjects, highlighting the potential of DNP-L-leucine as a nutritional intervention for age-related muscle loss .
  • Leucine's Role in Feeding Behavior : Research involving rodent models indicated that different administration methods of leucine had varying impacts on appetite regulation. For instance, while icv injections significantly reduced food intake, oral supplementation did not replicate these results consistently .
  • Analytical Applications : DNP-L-leucine serves as a useful reagent in high-performance liquid chromatography (HPLC) for analyzing amino acid profiles in biological samples. Its dinitrophenyl group enhances detection sensitivity .

Properties

IUPAC Name

(2S)-2-(2,4-dinitroanilino)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O6/c1-7(2)5-10(12(16)17)13-9-4-3-8(14(18)19)6-11(9)15(20)21/h3-4,6-7,10,13H,5H2,1-2H3,(H,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMDPCBYJCIZOD-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1655-57-8
Record name N-(2,4-Dinitrophenyl)-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1655-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-Dinitrophenyl)-L-leucine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-(2,4-DINITROPHENYL)-L-LEUCINE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(2,4-Dinitrophenyl)-L-leucine
N-(2,4-Dinitrophenyl)-L-leucine
N-(2,4-Dinitrophenyl)-L-leucine
N-(2,4-Dinitrophenyl)-L-leucine
N-(2,4-Dinitrophenyl)-L-leucine
N-(2,4-Dinitrophenyl)-L-leucine

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